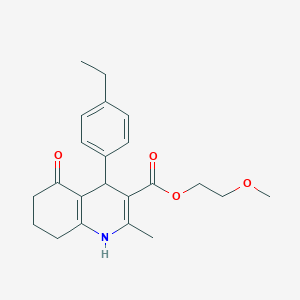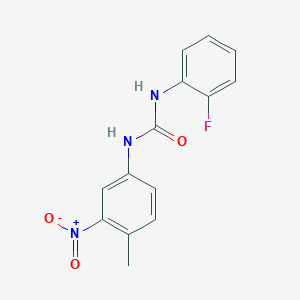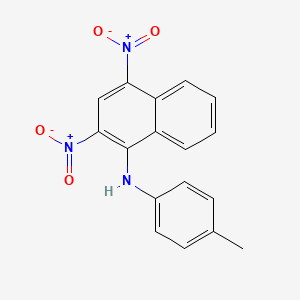
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide, also known as AEMK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMK belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. In
Applications De Recherche Scientifique
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is its ability to inhibit the growth of cancer cells. Studies have shown that N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has also been found to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide has been shown to modulate the activity of various signaling pathways involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide in lab experiments is its high purity and stability. N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide. Another direction is the investigation of the potential use of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide and to identify its molecular targets in cancer cells and other diseases. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide as a potential therapeutic agent.
In conclusion, N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its unique chemical and physical properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by the removal of the protecting group and the addition of methylamine. This method has been reported to yield N-(2-amino-1-methyl-2-oxoethyl)-1-adamantanecarboxamide with a purity of up to 98%.
Propriétés
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-8(12(15)17)16-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCUVGCMJDEBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5169120.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)




![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)